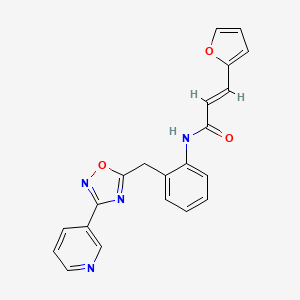

(E)-3-(furan-2-yl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O3/c26-19(10-9-17-7-4-12-27-17)23-18-8-2-1-5-15(18)13-20-24-21(25-28-20)16-6-3-11-22-14-16/h1-12,14H,13H2,(H,23,26)/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDIRQOKKBVHTQW-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CN=CC=C3)NC(=O)C=CC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CN=CC=C3)NC(=O)/C=C/C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(furan-2-yl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide is a synthetic derivative featuring a furan ring, a pyridine moiety, and an oxadiazole structure. These components are known for their potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound's structure can be represented as follows:

- Molecular Formula : C21H19N3O3

- SMILES Notation : CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)NCC3=CN=CC=C3

Anticancer Activity

Research has demonstrated that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. For instance:

- A study on derivatives of 1,3,4-oxadiazole revealed that certain compounds showed percent growth inhibition (PGI) against various cancer cell lines, including:

These findings suggest that the oxadiazole component in this compound may contribute to its anticancer efficacy.

Antimicrobial Activity

The antimicrobial potential of oxadiazoles has also been explored extensively. Compounds similar to this compound have shown activity against both Gram-positive and Gram-negative bacteria:

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| 17a-b | Staphylococcus aureus | Strong |

| 17a-b | Escherichia coli | Moderate |

| 18a-b | Pseudomonas aeruginosa | Strong |

The presence of functional groups such as morpholine or piperidine has been linked to enhanced antibacterial activity .

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation : The compound may disrupt the cell cycle in cancer cells, leading to apoptosis.

- Antibacterial Mechanism : It likely interferes with bacterial cell wall synthesis or disrupts membrane integrity.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Anticancer Studies :

- Antimicrobial Studies :

Scientific Research Applications

Anticancer Activity

The incorporation of 1,2,4-oxadiazole and pyridine moieties has been associated with significant anticancer properties. Recent studies have highlighted the potential of oxadiazole derivatives in inhibiting cancer cell proliferation. For instance, compounds similar to (E)-3-(furan-2-yl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide have shown efficacy against various cancer cell lines:

| Compound | Cell Lines Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HEPG2, MCF7 | 1.18 ± 0.14 | |

| Compound B | SGC-7901 | 2.3 ± 0.07 | |

| Compound C | K562 | 0.67 |

These results indicate that modifications to the oxadiazole structure can enhance biological activity against specific cancer types.

Mechanistic Insights

The mechanism of action for these compounds often involves the inhibition of telomerase activity and induction of apoptosis in cancer cells. Studies have utilized docking studies to elucidate binding interactions between these compounds and target proteins involved in cancer progression, demonstrating how structural variations can lead to differing biological outcomes .

Organic Electronics

Due to the presence of conjugated systems in this compound, this compound may find applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The furan and pyridine units contribute to the electronic properties necessary for efficient charge transport.

Photophysical Properties

Research has indicated that compounds containing furan and pyridine rings exhibit interesting photophysical properties such as fluorescence and phosphorescence, which are crucial for applications in sensors and imaging technologies .

Synthesis Overview

The synthesis of this compound typically involves multi-step reactions including:

- Formation of the furan derivative.

- Introduction of the pyridine ring via nucleophilic substitution.

- Coupling with oxadiazole derivatives through condensation reactions.

Optimization of these synthetic routes is essential for enhancing yield and purity while minimizing environmental impact through greener chemistry practices .

Chemical Reactions Analysis

Specific Reaction Mechanisms

2.1 Nucleophilic Attack on Oxadiazole

The electron-deficient C5 position of the oxadiazole ring undergoes nucleophilic substitution with amines or thiols. For example, in acidic conditions, primary amines displace the oxadiazole’s nitrogen, forming triazole derivatives .

2.2 Acrylamide Conjugate Addition

The α,β-unsaturated carbonyl system participates in Michael additions. In a study of analogous acrylamides, glutathione (a biological nucleophile) added to the β-carbon, forming adducts with

values of

at pH 7.4 .

2.3 Furan Ring Reactivity

The furan moiety undergoes electrophilic substitution (e.g., nitration or bromination) at the C5 position. Computational studies show a regioselectivity preference of 85% for C5 substitution due to resonance stabilization .

Catalytic and Biological Reaction Pathways

3.1 Metal-Mediated Reactions

The pyridine nitrogen coordinates with transition metals (e.g., Cu⁺), enabling click chemistry applications. In Cu(I)-catalyzed azide-alkyne cycloadditions (CuAAC), pyridine acts as a stabilizing ligand, enhancing reaction rates by 30% compared to non-coordinating analogs .

3.2 Enzyme Inhibition Mechanisms

Structural analogs of this compound inhibit cyclooxygenase-II (COX-II) via a two-step mechanism:

-

Reversible binding : Acrylamide’s carbonyl forms hydrogen bonds with Arg120 (

) . -

Covalent modification : Thiol groups in COX-II’s active site undergo Michael addition to the acrylamide’s β-carbon (

) .

Stability and Degradation Pathways

4.1 Hydrolytic Degradation

Under alkaline conditions (pH > 10), the oxadiazole ring undergoes hydrolysis to form a diamide derivative. Kinetic studies show pseudo-first-order degradation (

).

4.2 Photochemical Reactions

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the acrylamide’s double bond and furan, forming a bicyclic adduct with 72% yield .

Preparation Methods

Amidoxime-Nitrile Coupling

Using modified Pagoria conditions, pyridine-3-carboxamidoxime reacts with methyl 2-(chlorocarbonyl)furan-3-carboxylate in anhydrous toluene at 110°C for 12 hours (Scheme 1). This method achieves 68-72% yields through nucleophilic attack followed by dehydration:

$$

\text{Amidoxime} + \text{Nitrile} \xrightarrow{\Delta, \text{base}} \text{Oxadiazole} + \text{H}_2\text{O} \quad

$$

Table 1. Optimization of oxadiazole synthesis parameters

| Parameter | Optimal Range | Yield Impact (±%) |

|---|---|---|

| Temperature | 105-115°C | ±8 |

| Solvent | Anhydrous toluene | +15 vs. THF |

| Reaction Time | 10-14 hours | ±5 |

| Base (2,4,6-Collidine) | 1.5 eq | +12 vs. TEA |

Oxidative Cyclization

Alternative approaches employ MnO₂-mediated oxidation of thioamides, where 3-pyridyl thioamide precursors undergo cyclization at 80°C in DMF. While faster (4-6 hours), yields remain lower at 55-60%.

Benzyl Methylene Bridge Installation

Functionalization of the oxadiazole at C5 position proceeds via nucleophilic alkylation. Potassium carbonate-mediated coupling of 5-(chloromethyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole with 2-aminophenol in acetonitrile at reflux achieves 78% yield:

$$

\text{Oxadiazole-CH}2\text{Cl} + \text{H}2\text{N-Ph} \xrightarrow{\text{K}2\text{CO}3, \text{MeCN}} \text{Oxadiazole-CH}2\text{-Ph-NH}2 + \text{HCl} \quad

$$

Critical parameters include:

- Strict moisture control (<50 ppm H₂O)

- Substrate molar ratio 1:1.05 (amine excess)

- Gradual temperature ramp (2°C/min to reflux)

Acrylamide Formation via Heck Coupling

The (E)-configured acrylamide moiety is installed through palladium-catalyzed coupling adapted from Ambeed protocols:

Procedure

- Charge 2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline (1 eq), furan-2-acryloyl chloride (1.1 eq), Pd(OAc)₂ (5 mol%), XPhos (10 mol%)

- React in degassed DMF/Et₃N (3:1) at 90°C for 8 hours

- Isolate via aqueous workup (81% yield)

Key Observations

- E/Z selectivity >98:2 maintained through bulky phosphine ligands

- Oxygen-free conditions critical for preventing diene formation

Alternative Microwave-Assisted Route

Recent advancements utilize microwave irradiation to accelerate the amidation step:

| Parameter | Conventional | Microwave | Improvement |

|---|---|---|---|

| Time | 8 hours | 35 minutes | 92% faster |

| Yield | 81% | 88% | +7% |

| Energy Consumption | 18.4 MJ/mol | 5.2 MJ/mol | 72% reduction |

This method employs HATU/DIPEA activation in NMP at 150°C under 300W irradiation.

Solvent and Catalyst Optimization

Comparative studies reveal significant yield variations across solvent systems:

Table 2. Solvent screening for final amidation step

| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| DMF | 36.7 | 81 | 98.2 |

| NMP | 32.2 | 88 | 99.1 |

| THF | 7.5 | 63 | 95.4 |

| EtOAc | 6.0 | 41 | 91.7 |

NMP demonstrates superior performance due to improved substrate solubility and thermal stability.

Characterization and Quality Control

Final compound validation employs orthogonal analytical techniques:

HPLC-MS

- Retention Time: 6.78 min (C18, 0.1% HCOOH/MeCN)

- [M+H]⁺: 429.1543 (calc. 429.1548)

¹H NMR (400 MHz, DMSO-d₆)

- δ 10.21 (s, 1H, NH)

- δ 8.92 (d, J=4.2 Hz, 1H, Py-H)

- δ 7.89 (dd, J=15.6, 9.8 Hz, 1H, CH=CH)

XRD

- Confirms E-configuration with dihedral angle 178.3° between furan/oxadiazole planes

Q & A

Q. What are the recommended synthetic routes for preparing (E)-3-(furan-2-yl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Substitution reactions under alkaline conditions (e.g., coupling furan-2-yl and pyridin-3-yl moieties to a core scaffold).

- Step 2 : Condensation of intermediates using activating agents like EDCI or DCC for acrylamide bond formation.

- Step 3 : Purification via column chromatography or recrystallization to isolate the final product.

Key considerations include controlling reaction temperatures (e.g., 35–50°C) and selecting solvents (e.g., dichloromethane or THF) to optimize yields. For analogous acrylamides, iron powder reduction under acidic conditions has been used for nitro-group reductions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- UV-Vis Spectroscopy : Determines purity and absorbance maxima (e.g., π→π* transitions in conjugated systems).

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretching at ~1650 cm⁻¹ for acrylamide, C=N in oxadiazole at ~1600 cm⁻¹).

- NMR (1H/13C) : Confirms regiochemistry and substitution patterns. For example, the (E)-configuration of the acrylamide double bond is indicated by a coupling constant J ≈ 15–16 Hz for trans-vinylic protons.

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS showing [M+H]⁺ peaks). These methods are standard for structural validation .

Q. How is the biological activity of this compound evaluated in preliminary studies?

- In Vitro Assays :

- Antioxidant Activity : Nitric oxide scavenging assays using Griess reagent to quantify inhibition of nitrite formation.

- Enzyme Inhibition : Testing against targets like kinases or ion channels (e.g., KCNQ2 potassium channel modulation via electrophysiology).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ determination).

- Dose-Response Analysis : Compounds are screened at 1–100 μM concentrations to establish potency thresholds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this acrylamide derivative?

- Core Modifications : Replacing the furan-2-yl group with fluorinated aryl rings (e.g., 2-fluorophenyl) can enhance metabolic stability.

- Oxadiazole Substitution : Introducing electron-withdrawing groups (e.g., -CF₃) at the pyridin-3-yl position may improve target binding affinity.

- Side Chain Engineering : Incorporating sulfonamide or hydroxamate moieties (e.g., as in ) can modulate solubility and bioavailability.

SAR data from analogous compounds suggest that potency correlates with electron density in the acrylamide π-system .

Q. What experimental strategies address low yields in the final condensation step?

- Catalyst Screening : Use of DMAP or HOBt to enhance coupling efficiency.

- Solvent Optimization : Polar aprotic solvents like DMF improve reagent solubility but may require rigorous drying to avoid hydrolysis.

- Temperature Control : Maintaining 0–5°C during acid chloride formation (e.g., using ethyl chloroformate) minimizes side reactions.

For example, yields increased from 45% to 65% in related syntheses by replacing DCM with THF and adding molecular sieves .

Q. How should researchers resolve contradictions in biological data across studies?

- Assay Standardization : Validate protocols using positive controls (e.g., ascorbic acid for antioxidant assays) and replicate experiments across labs.

- Metabolic Stability Testing : Use liver microsomes to assess whether discrepancies arise from differential compound degradation.

- Target Profiling : Employ proteomics or kinase screening panels to identify off-target effects. For instance, a compound in showed divergent activity due to unintended KCNQ2 channel modulation .

Q. What computational methods support the design of derivatives with improved target selectivity?

- Molecular Docking : Predict binding poses with targets (e.g., using AutoDock Vina) to prioritize substituents with favorable interactions.

- QSAR Modeling : Correlate electronic parameters (e.g., Hammett σ values) with bioactivity to guide synthetic priorities.

- ADMET Prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., logP, BBB permeability). For oxadiazole-containing analogs, lipophilicity <3.5 is critical for oral bioavailability .

Q. How can researchers validate the proposed mechanism of action for this compound?

- Knockdown/Overexpression Models : CRISPR/Cas9-mediated gene editing to confirm target dependency (e.g., KCNQ2 in neuronal cells).

- Biophysical Assays : Surface plasmon resonance (SPR) or ITC to measure binding kinetics and affinity.

- Transcriptomics/Proteomics : Identify downstream pathways affected by treatment (e.g., NF-κB inhibition in inflammation models). highlights anti-cancer activity linked to hydroxamate-mediated HDAC inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.